molecular formula C16H14N2O B12507938 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine

Cat. No.: B12507938
M. Wt: 250.29 g/mol
InChI Key: SGJXJZCXVZDEEU-UHFFFAOYSA-N
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Description

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine is a complex organic compound with a unique structure that combines an indeno-oxazole moiety with a methylpyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine typically involves the reaction of indeno[1,2-d][1,3]oxazole derivatives with 6-methylpyridine under specific conditions. One common method involves the use of chiral auxiliaries to ensure the desired stereochemistry of the product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like scandium triflate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine involves its interaction with specific molecular targets. The indeno-oxazole moiety can interact with enzymes and receptors, influencing biological pathways. The pyridine group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine is unique due to its specific combination of an indeno-oxazole moiety with a methylpyridine group.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C16H14N2O/c1-10-5-4-8-13(17-10)16-18-15-12-7-3-2-6-11(12)9-14(15)19-16/h2-8,14-15H,9H2,1H3

InChI Key

SGJXJZCXVZDEEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3C(O2)CC4=CC=CC=C34

Origin of Product

United States

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